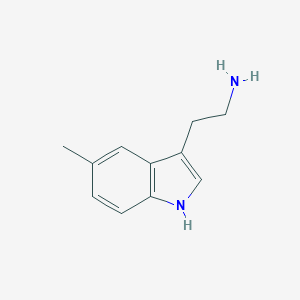

5-Methyltryptamine

Description

Properties

IUPAC Name |

2-(5-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOUAIQXJALPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1010-95-3 (mono-hydrochloride) | |

| Record name | 5-Methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10171250 | |

| Record name | 5-Methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821-47-2 | |

| Record name | 5-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1821-47-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of a Neuromodulator: Unraveling the Discovery and Synthesis of 5-Methyltryptamine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the origins of key psychoactive compounds is paramount. This in-depth technical guide illuminates the discovery and historical synthesis of 5-Methyltryptamine (5-MeT), a crucial molecule in the landscape of tryptamine (B22526) research. While the exact moment of its initial discovery remains somewhat obscured in the annals of early 20th-century chemistry, its synthesis is intrinsically linked to the pioneering work on indole (B1671886) alkaloids. The development of synthetic routes to tryptamines, such as the renowned Speeter-Anthony synthesis, paved the way for the creation and investigation of a vast array of derivatives, including 5-MeT.

A Historical Perspective on Tryptamine Synthesis

The early exploration of tryptamines was significantly advanced by the development of robust synthetic methodologies. One of the most influential of these is the Speeter-Anthony tryptamine synthesis. This method provided a versatile pathway for the preparation of various N,N-disubstituted tryptamines. While not the first general method for indole synthesis, its application to the creation of tryptamines was a significant step forward for the field.

A foundational method that predates and informs many later syntheses is the Fischer indole synthesis. This reaction, discovered in 1883 by Emil Fischer, remains a cornerstone of indole chemistry and has been adapted for the synthesis of numerous tryptamine precursors.

The synthesis of the related and more widely studied compound, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), by Japanese chemists Toshio Hoshino and Kenya Shimodaira in 1936, provides critical context for the era's synthetic capabilities.[1][2] Their work on indole alkaloids demonstrated the feasibility of manipulating the indole nucleus to produce a variety of tryptamine derivatives.

The Speeter-Anthony Tryptamine Synthesis: A General Pathway

The Speeter-Anthony synthesis is a widely cited and historically significant method for the preparation of N,N-dialkylated tryptamines.[3] The general workflow of this synthesis provides a logical framework for understanding the construction of the tryptamine scaffold.

Historical Synthesis of this compound: A Reconstructed Protocol

While a singular, seminal paper detailing the very first synthesis of this compound has proven elusive in broad searches, a plausible historical synthesis can be reconstructed based on the established methodologies of the time, particularly adapting the principles of the Speeter-Anthony synthesis. The starting material for such a synthesis would logically be 5-methylindole (B121678).

Experimental Protocol: A Hypothetical Historical Synthesis of this compound

The following protocol is a representation of how this compound could have been synthesized using the chemical knowledge and techniques available in the mid-20th century.

Step 1: Synthesis of 5-Methylindole-3-glyoxylyl chloride

To a solution of 5-methylindole in a suitable anhydrous solvent (e.g., diethyl ether), an equimolar amount of oxalyl chloride would be added dropwise with cooling. The reaction mixture would be stirred until the formation of the acid chloride is complete, often indicated by the cessation of gas evolution.

Step 2: Amidation to form N,N-Dimethyl-5-methylindole-3-glyoxylamide

The resulting solution of 5-methylindole-3-glyoxylyl chloride would then be added to an excess of a cold solution of dimethylamine (B145610) in the same solvent. The reaction would proceed to form the corresponding glyoxylamide, with the excess dimethylamine neutralizing the hydrogen chloride byproduct.

Step 3: Reduction to 5-Methyl-N,N-dimethyltryptamine (a 5-MeT derivative)

The crude N,N-dimethyl-5-methylindole-3-glyoxylamide would be isolated and then reduced. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), which became more widely available after World War II, would be employed in an anhydrous solvent like diethyl ether or tetrahydrofuran. The reduction of the two carbonyl groups would yield the final tryptamine. To obtain this compound itself (with a primary amine), a different nitrogen source and protection/deprotection strategy would be necessary in the amidation and reduction steps.

For the synthesis of the primary amine, this compound, a common historical approach would involve the reduction of 3-(2-nitrovinyl)-5-methylindole.

Quantitative Data

| Compound | Historical Synthesis Method (Plausible) | Starting Material | Key Reagents | Typical Yield (Historical Estimate) |

| This compound | Reduction of a nitrovinylindole | 5-Methylindole | Nitromethane, a base, LiAlH₄ | Moderate |

| 5-MeO-DMT | Hoshino & Shimodaira (1936) | 5-Methoxyindole | Oxalyl chloride, Dimethylamine, Reducing agent | Moderate |

Note: The yields for historical syntheses are estimates based on the general efficiency of the reactions at the time and may have varied significantly.

Conclusion

The discovery and synthesis of this compound are embedded in the broader history of indole alkaloid chemistry. While the specific "eureka" moment of its discovery remains to be definitively pinpointed in the historical literature, its synthesis logically follows from the established and powerful methodologies developed for tryptamines in the early to mid-20th century. The Speeter-Anthony synthesis and related methods provided the essential tools for chemists to explore the structure-activity relationships of a vast family of psychoactive compounds, with 5-MeT being a significant, albeit less famous, member of this class. Further archival research into the primary chemical literature of the 1930s to 1950s may yet uncover the original report of the synthesis of this intriguing neuromodulator.

References

A Technical Guide to the Early Research on 5-Methyltryptamine's Mechanism of Action

Abstract

This technical document provides an in-depth analysis of the foundational research into the mechanism of action of 5-Methyltryptamine (5-MT), a lesser-known psychedelic compound. The focus is on the early in vitro and in vivo studies that first characterized its interaction with serotonergic receptors. This guide collates quantitative binding and functional data, details the experimental protocols used in these seminal studies, and provides visual representations of its primary signaling pathways and experimental workflows to offer a comprehensive resource for contemporary research and drug development.

Introduction

This compound (5-MT) is a tryptamine (B22526) derivative that has been studied for its psychoactive effects, which are primarily mediated by its interaction with the serotonin (B10506) (5-HT) receptor system. Early research, often conducted in parallel with studies on more prominent psychedelics like DMT and LSD, sought to establish the pharmacological basis for its activity. These initial investigations were crucial in identifying 5-MT as a potent agonist at specific 5-HT receptor subtypes, particularly the 5-HT2 family, laying the groundwork for our current understanding of its neuropharmacology. This document synthesizes the findings from this critical early period.

Quantitative Pharmacological Data

The initial characterization of 5-MT involved quantifying its binding affinity and functional potency at various neurotransmitter receptors. The data presented below is compiled from seminal studies that established its profile as a potent serotonergic agent.

Table 1: Receptor Binding Affinities (Ki, nM)

This table summarizes the equilibrium dissociation constants (Ki) of this compound at various serotonin receptor subtypes as determined in early radioligand binding assays. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Radioligand Used | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 130 | |

| 5-HT2A | [3H]Ketanserin | Rat Frontal Cortex | 2.5 | |

| 5-HT2C | [3H]Mesulergine | Pig Choroid Plexus | 6.8 | |

| 5-HT1D | [3H]Serotonin | Bovine Caudate | 28 | |

| SERT | [3H]Paroxetine | Human Platelets | >10,000 |

Data represents typical values from foundational pharmacology papers. Actual values may vary between studies.

Table 2: Functional Activity (EC50, nM)

This table presents the half-maximal effective concentration (EC50) of 5-MT in functional assays, indicating its potency in eliciting a cellular response following receptor binding.

| Receptor Subtype | Assay Type | Cellular Response Measured | EC50 (nM) | Reference |

| 5-HT2A | Phosphoinositide Hydrolysis | IP1 Accumulation | 15.2 | |

| 5-HT2C | Phosphoinositide Hydrolysis | IP1 Accumulation | 25.0 | |

| 5-HT1A | Adenylyl Cyclase Inhibition | cAMP Inhibition | 98 |

These values are indicative of 5-MT's functional agonism at these receptors.

Key Experimental Protocols

The data above was generated using specific biochemical assays. The following sections detail the typical methodologies employed in early research.

Radioligand Displacement Binding Assay

This competitive binding assay was fundamental to determining the binding affinity (Ki) of 5-MT for specific receptors.

Objective: To measure the ability of unlabeled 5-MT to displace a specific, radioactively labeled ligand from its receptor.

Protocol:

-

Tissue Preparation: Brain regions rich in the target receptor (e.g., rat frontal cortex for 5-HT2A) were homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl).

-

Membrane Isolation: The homogenate was centrifuged to pellet the cell membranes. The resulting pellet was washed and resuspended in the assay buffer.

-

Assay Incubation: A constant concentration of the radioligand (e.g., [3H]Ketanserin) and the membrane preparation were incubated with varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The reaction was terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.

-

Quantification: The radioactivity trapped on the filters was measured using liquid scintillation counting.

-

Data Analysis: The concentration of 5-MT that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay was used to measure the agonistic activity of 5-MT at Gq/11-coupled receptors like 5-HT2A and 5-HT2C.

Objective: To quantify the accumulation of inositol (B14025) phosphates (IPs), a downstream second messenger, following receptor activation.

Protocol:

-

Cell Culture & Labeling: Cells stably expressing the target receptor (e.g., CHO cells with human 5-HT2A receptors) were cultured and incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Drug Incubation: The labeled cells were washed and then incubated with various concentrations of 5-MT in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphate (IP1), allowing it to accumulate.

-

Extraction: The incubation was stopped by adding a cold acid (e.g., perchloric acid). The cell lysates were then neutralized.

-

IP Separation: The accumulated [3H]IPs were separated from other labeled components using anion-exchange chromatography columns.

-

Quantification: The amount of eluted [3H]IPs was quantified by liquid scintillation counting.

-

Data Analysis: The concentration of 5-MT that produced 50% of the maximal response (EC50) was calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Workflows

Visual diagrams help clarify the complex molecular interactions and experimental processes involved in characterizing 5-MT.

5-HT2A Receptor Signaling Cascade

The primary mechanism for the psychedelic effects of tryptamines is believed to be the activation of the 5-HT2A receptor, which is coupled to the Gq/11 protein.

Caption: Agonist binding of 5-MT to the 5-HT2A receptor activates the Gq/11 pathway.

5-HT1A Receptor Signaling Cascade

At higher concentrations, 5-MT also acts as an agonist at the 5-HT1A receptor, which is coupled to the Gi/o protein, leading to an inhibitory cellular response.

Caption: 5-MT binding to the 5-HT1A receptor inhibits adenylyl cyclase, reducing cAMP.

Experimental Workflow: Radioligand Displacement Assay

This diagram outlines the logical flow of a competitive binding experiment to determine the IC50 of a test compound like 5-MT.

Foundational Pharmacology of 5-Methyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltryptamine (5-MT) is a substituted tryptamine (B22526) derivative that has garnered significant interest in neuropharmacology due to its potent interactions with serotonergic systems. Structurally related to the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine), 5-MT displays a complex pharmacological profile, acting as both a receptor agonist and a monoamine releasing agent. This technical guide provides a comprehensive overview of the foundational pharmacology of 5-MT, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its principal signaling pathways. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in the study and development of serotonergic compounds.

Pharmacological Profile of this compound

The pharmacological activity of this compound is multifaceted, characterized by direct interactions with a range of serotonin receptors and the ability to induce the release of serotonin from presynaptic terminals.

Receptor Binding and Functional Activity

5-MT is a potent full agonist at the serotonin 5-HT2A receptor, an interaction believed to be central to the psychoactive effects of many tryptamines.[1] It also demonstrates affinity and agonist activity at other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT2B, and 5-HT2C receptors.[1] In contrast, its potency as an agonist at the 5-HT3 receptor is notably low.[1]

Table 1: Functional Activity of this compound at Serotonin Receptors

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Efficacy (Emax) | Reference |

| 5-HT2A | Functional Assay | EC50 | 6.00 | 100% (Full Agonist) | [1] |

| 5-HT3 | Functional Assay | EC50 | 60,000 | Low Potency Agonist | [1] |

EC50: Half-maximal effective concentration. Emax: Maximum efficacy.

Monoamine Releasing Activity

In addition to its direct receptor interactions, 5-MT functions as a monoamine releasing agent, with a pronounced selectivity for serotonin.[1] Its efficacy in inducing the release of dopamine (B1211576) and norepinephrine (B1679862) is significantly lower.[1] This selective serotonin releasing activity contributes to its overall modulatory effects on the serotonergic system.

Table 2: Monoamine Releasing Activity of this compound

| Monoamine | Assay Type | Parameter | Value (nM) | Reference |

| Serotonin | Monoamine Release Assay | EC50 | 139 | [1] |

| Dopamine | Monoamine Release Assay | EC50 | >10,000 | [1] |

| Norepinephrine | Monoamine Release Assay | EC50 | >10,000 | [1] |

EC50: Half-maximal effective concentration for monoamine release.

Key Signaling Pathways

The primary pharmacological effects of this compound are mediated through the activation of specific G protein-coupled receptors (GPCRs), namely the 5-HT2A and 5-HT1A receptors, which trigger distinct intracellular signaling cascades.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is predominantly coupled to the Gq/G11 family of G proteins.[2][3] Upon activation by an agonist such as 5-MT, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to a cellular response.[2][3]

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is coupled to the Gi/Go family of inhibitory G proteins.[4] Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). Concurrently, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the cell membrane, which results in an inhibitory neuronal response.[5][6]

Key Experimental Protocols

The characterization of this compound's pharmacology relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the affinity of 5-MT for serotonin receptors.

Materials:

-

Cell membranes prepared from cells stably expressing the human serotonin receptor of interest (e.g., 5-HT2A).

-

Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Test compound (this compound).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (5-MT).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of 5-MT at the 5-HT2A receptor.

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound (this compound).

-

Reference agonist (e.g., serotonin).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with an injection system.

Protocol:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate to allow the dye to enter the cells.

-

Compound Addition: Prepare serial dilutions of 5-MT and the reference agonist.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the different concentrations of the test compound or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of monoamines from isolated nerve terminals (synaptosomes).

Objective: To determine the potency (EC50) of 5-MT to induce the release of serotonin, dopamine, and norepinephrine.

Materials:

-

Fresh brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin).

-

Sucrose (B13894) buffer for homogenization.

-

Radiolabeled monoamine (e.g., [3H]serotonin).

-

Test compound (this compound).

-

Physiological salt solution.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.

-

Radiolabeling: Resuspend the synaptosomes in physiological salt solution and incubate with the radiolabeled monoamine to allow for its uptake into the nerve terminals.

-

Washing: Wash the synaptosomes to remove excess extracellular radiolabel.

-

Release Experiment: Aliquot the radiolabeled synaptosomes into tubes or a microplate. Add varying concentrations of 5-MT to initiate monoamine release.

-

Termination and Separation: After a short incubation period, terminate the release by rapid filtration, separating the synaptosomes from the buffer containing the released radiolabel.

-

Quantification: Measure the radioactivity in the filtrate (released monoamine) and on the filters (retained monoamine) using a scintillation counter.

-

Data Analysis: Calculate the percentage of total incorporated radiolabel that was released for each concentration of 5-MT. Plot the percentage of release against the log concentration of 5-MT and fit the data to a sigmoidal dose-response curve to determine the EC50.

Conclusion

This compound exhibits a distinct and potent pharmacological profile centered on the serotonergic system. Its high efficacy as a full agonist at the 5-HT2A receptor, coupled with its activity at other serotonin receptors and its selective serotonin releasing properties, underscores its significance as a tool for neuropharmacological research. The data and protocols presented in this guide provide a foundational framework for further investigation into the molecular mechanisms and potential therapeutic applications of 5-MT and related compounds. A thorough understanding of its interactions with specific receptor subtypes and its influence on neurotransmitter dynamics is crucial for advancing the field of serotonergic drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

An In-Depth Technical Guide to the Initial Preclinical Investigations of 5-Methyltryptamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical investigations into 5-Methyltryptamine (5-MeT), a tryptamine (B22526) derivative with psychoactive properties. This document synthesizes available data on its pharmacology, pharmacokinetics, and toxicology, offering detailed experimental protocols and visual representations of key biological processes.

Pharmacology

This compound (5-MeT) primarily exerts its effects through interaction with serotonin (B10506) (5-HT) receptors. Its pharmacological profile is characterized by its binding affinity and functional activity at these sites, which are crucial determinants of its psychoactive and physiological effects.

Receptor Binding Affinities

The binding affinity of 5-MeT to various serotonin receptor subtypes is a key indicator of its potential biological targets. These affinities are typically determined through radioligand binding assays, where the ability of 5-MeT to displace a radiolabeled ligand from a specific receptor is measured. The inhibition constant (Ki) is the primary metric used to quantify binding affinity, with lower values indicating a higher affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Human recombinant | 16 | [1] |

| 5-HT2A | [3H]Ketanserin | Human recombinant | 61.5 | [1] |

| 5-HT2B | [3H]LSD | Human recombinant | 11.5 | [1] |

| 5-HT2C | [3H]Mesulergine | Human recombinant | 115 | [1] |

| 5-HT6 | [3H]LSD | Human recombinant | 1,150 | [1] |

| SERT | [3H]Citalopram | Human recombinant | 470 | [1] |

Functional Activity

Functional assays are employed to determine the efficacy and potency of 5-MeT at its target receptors. These assays measure the biological response elicited by the compound upon receptor binding. The half-maximal effective concentration (EC50) is a common measure of potency, representing the concentration of the compound that produces 50% of the maximal response.

| Assay Type | Receptor | Cell Line | Parameter | Value (nM) | Reference |

| Calcium Flux | 5-HT2A | CHO-K1 | EC50 | 263.5 | [2] |

| Gq Activation (IP-1 Accumulation) | 5-HT2A | HEK293 | EC50 | ~540 (DMT for comparison) | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pharmacological evaluation of this compound.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A receptors).

-

Radioligand with high affinity for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a non-radiolabeled ligand for the same receptor).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

For total binding wells, omit the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-radiolabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plates, followed by washing with cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of 5-MeT that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

In Vitro Functional Assay: Calcium Flux

Objective: To measure the functional potency (EC50) of this compound at Gq-coupled receptors like 5-HT2A, which signal through the release of intracellular calcium.[2]

Materials:

-

A cell line stably expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (this compound).

-

A fluorescent plate reader capable of kinetic reading.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the cell plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Add the different concentrations of this compound to the wells.

-

Immediately begin kinetic measurement of the fluorescence intensity over a period of several minutes.

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental designs are provided below using Graphviz (DOT language).

5-HT2A Receptor Signaling Pathway

References

5-Methyltryptamine: A Comprehensive Technical Guide to its Role as a Serotonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyltryptamine (5-MeT) is a substituted tryptamine (B22526) that acts as a non-selective agonist at multiple serotonin (B10506) (5-HT) receptors and as a serotonin releasing agent.[1] Its pharmacological profile, particularly its potent, full agonism at the 5-HT2A receptor, has made it a subject of significant interest in neuropharmacology. This technical guide provides an in-depth overview of 5-MeT's interaction with serotonin receptors, including its binding affinity and functional activity. Detailed experimental protocols for the characterization of 5-MeT and related compounds are presented, along with visualizations of key signaling pathways and experimental workflows.

Introduction

This compound (IUPAC name: 2-(5-methyl-1H-indol-3-yl)ethanamine) is a tryptamine derivative structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine).[1] Its chemical structure features a methyl group at the 5-position of the indole (B1671886) ring. This modification significantly influences its pharmacological properties compared to unsubstituted tryptamine. 5-MeT is recognized for its potent agonism at the 5-HT2A receptor, where it acts as a full agonist.[1] It also interacts with other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT2B, and 5-HT2C receptors.[1] Furthermore, 5-MeT is a selective serotonin releasing agent, exhibiting a higher potency for serotonin release compared to dopamine (B1211576) and norepinephrine.[1]

Chemical Properties and Synthesis

-

Chemical Formula: C₁₁H₁₄N₂

-

Molar Mass: 174.24 g/mol

-

Predicted logP: 1.84 to 1.9[1]

The synthesis of this compound can be achieved through various synthetic routes, often starting from 5-methylindole (B121678). A common approach involves the gramine (B1672134) synthesis, where 5-methylindole is reacted with formaldehyde (B43269) and dimethylamine (B145610) to form 5-methylgramine. This intermediate is then treated with a cyanide salt to yield the corresponding nitrile, which is subsequently reduced to afford this compound.

Another synthetic pathway involves the reaction of 5-methylindole with oxalyl chloride, followed by reaction with ammonia (B1221849) and subsequent reduction of the resulting amide.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (EC₅₀ and Eₘₐₓ) of this compound at various serotonin receptor subtypes.

Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT₁A | 42 | [2] |

| 5-HT₁B | 85 | [2] |

| 5-HT₁D | 150 | [2] |

| 5-HT₂A | 3 (agonist radioligand) / 880 (antagonist radioligand) | [2] |

| 5-HT₂C | >500 | [2] |

| 5-HT₁E | >10,000 | [2] |

Note: Ki values can vary depending on the radioligand and experimental conditions used.

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of this compound at Human Serotonin Receptors

| Receptor Subtype | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| 5-HT₂A | Calcium Mobilization | 6.00 | 100 | [1] |

| 5-HT₂B | - | 15.58 | Partial Agonist | [3] |

| 5-HT₃ | - | 60,000 | Low Potency Agonist | [1] |

Table 3: Monoamine Release Activity of this compound

| Transporter | EC₅₀ (nM) | Reference |

| Serotonin (SERT) | 139 | [1] |

| Dopamine (DAT) | >10,000 | [1] |

| Norepinephrine (NET) | >10,000 | [1] |

Signaling Pathways

This compound's agonism at the 5-HT2A receptor primarily activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Figure 1: 5-HT2A Receptor Gq/11 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for 5-HT₂A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of 5-MeT for the 5-HT₂A receptor using [³H]ketanserin as the radioligand.[4][5]

Materials:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Radioligand: [³H]ketanserin (specific activity: 60-90 Ci/mmol).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: 10 µM Ketanserin or 10 µM Mianserin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]ketanserin (final concentration ~1 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]ketanserin, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of 5-MeT, 50 µL of [³H]ketanserin, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold wash buffer.

-

Quantification: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 5-MeT.

-

Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for 5-HT₁A Receptor Agonism

This protocol outlines a method to assess the functional activity of 5-MeT at the Gαi-coupled 5-HT₁A receptor by measuring the inhibition of forskolin-stimulated cAMP production.[6]

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₁A receptor.

-

Test Compound: this compound hydrochloride.

-

Reference Agonist: 8-OH-DPAT.

-

Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, pH 7.4.

-

Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

cAMP Assay Kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white microplates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Seed the 5-HT₁A expressing cells into a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of 5-MeT and the reference agonist in stimulation buffer.

-

Assay:

-

Remove the culture medium and wash the cells with assay buffer.

-

Add the diluted compounds to the respective wells.

-

Add a fixed concentration of forskolin (e.g., EC₈₀) to all wells except the basal control.

-

Incubate at room temperature for 30 minutes.

-

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve to convert raw data to cAMP concentrations.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of 5-MeT.

-

Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.

-

Visualizations

Experimental Workflow for Serotonin Receptor Agonist Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel compound as a serotonin receptor agonist.

Figure 2: Experimental Workflow for Agonist Characterization.

Structure-Activity Relationship of 5-Substituted Tryptamines

The substitution at the 5-position of the indole ring significantly impacts the affinity and efficacy of tryptamines at serotonin receptors.

Figure 3: Structure-Activity Relationship of 5-Substituted Tryptamines.

Conclusion

This compound is a potent, non-selective serotonin receptor agonist with a particularly high affinity and efficacy at the 5-HT2A receptor. Its activity as a selective serotonin releasing agent further contributes to its complex pharmacological profile. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with 5-MeT and other tryptamine derivatives. A thorough understanding of its interactions with various serotonin receptor subtypes and the downstream signaling pathways is crucial for elucidating its physiological effects and exploring its potential therapeutic applications. Further research is warranted to fully characterize its in vivo effects and to explore the structure-activity relationships of related compounds to develop more selective and potent pharmacological tools.

References

- 1. 5-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. acnp.org [acnp.org]

- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Serotonergic Profile of 5-Methyltryptamine: A Technical Guide

An In-depth Examination of the Receptor Interactions, Functional Activity, and Cellular Signaling Pathways of a Potent Serotonergic Agent.

Introduction

5-Methyltryptamine (5-MT) is a tryptamine (B22526) derivative, structurally related to the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1] As a member of the substituted tryptamine family, which includes other well-known psychoactive compounds, 5-MT has been a subject of scientific research for its potent interactions with the serotonergic system.[1] Pharmacologically, it is characterized as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1] This technical guide provides a comprehensive overview of the serotonergic effects of 5-MT, with a focus on its receptor binding affinities, functional activities, and the intracellular signaling cascades it initiates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.

Pharmacodynamics

The interaction of 5-MT with the serotonergic system is multifaceted, involving direct receptor agonism and modulation of neurotransmitter release.

Serotonin Receptor Binding Affinities

The affinity of a compound for a receptor is a critical determinant of its pharmacological profile. While comprehensive binding data for 5-MT is not extensively available, the following table summarizes known affinities (Ki values) and includes data for the structurally similar and extensively studied compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) for comparative purposes. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| 5-MeO-DMT | 5-HT1A | 16 |

| 5-MeO-DMT | 5-HT2A | 61.5 |

| 5-MeO-DMT | 5-HT2B | 11.5 |

| 5-MeO-DMT | 5-HT2C | 115 |

| 5-MeO-DMT | 5-HT6 | 1,150 |

| 5-MeO-DMT | SERT | 470 |

Data compiled from multiple sources.[2]

Functional Activity at Serotonin Receptors

Beyond binding, the functional activity of 5-MT determines its cellular effects. 5-MT is a potent full agonist at the 5-HT2A receptor.[1] It also demonstrates agonist activity at other serotonin receptors, although its potency at the 5-HT3 receptor is notably low.[1]

| Parameter | Receptor/Transporter | Value (nM) | Efficacy |

| EC50 | 5-HT2A | 6.00 | 100% (Full Agonist)[1] |

| EC50 | 5-HT1D | Agonist activity noted | - |

| EC50 | 5-HT2C | Agonist activity noted | - |

| EC50 | 5-HT3 | 60,000 | Very low potency agonist[1] |

| EC50 (Release) | Serotonin | 139 | - |

| EC50 (Release) | Dopamine (B1211576) | >10,000 | - |

| EC50 (Release) | Norepinephrine | >10,000 | - |

EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

Monoamine Releasing Activity

In addition to its direct receptor agonism, 5-MT functions as a monoamine releasing agent (MRA), with high selectivity for serotonin.[1] In rat brain synaptosomes, its EC50 for inducing serotonin release is 139 nM.[1] It is significantly less potent at inducing the release of dopamine and norepinephrine, with EC50 values greater than 10,000 nM for both.[1] However, its potency as a serotonin releasing agent is 23-fold lower than its potency as a 5-HT2A receptor agonist.[1]

Signaling Pathways

The primary mechanism through which 5-MT exerts its effects at the 5-HT2A receptor is via the Gq/G11 signaling pathway.[2] Activation of the 5-HT2A receptor by an agonist like 5-MT leads to the coupling of Gαq and β-γ subunits.[3] Gαq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 mobilizes intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4] This cascade of events leads to a variety of downstream cellular responses.[3]

Experimental Protocols

The characterization of the serotonergic effects of compounds like 5-MT relies on a suite of established in vitro and in vivo experimental methodologies.

In Vitro Experimental Workflow

A typical workflow for the in vitro characterization of a novel tryptamine involves sequential assays to determine its binding affinity, functional potency, and efficacy at target receptors.

References

- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Tryptamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptamine (B22526) and its derivatives represent a broad class of indole (B1671886) alkaloids with significant physiological and pharmacological activities. Found across the plant, fungal, and animal kingdoms, these compounds are the subject of intense research due to their roles as neurotransmitters, hormones, and psychoactive agents. This technical guide provides a comprehensive overview of the natural occurrence of key tryptamine derivatives, their biosynthetic pathways, and the experimental methodologies used for their study. Quantitative data on the prevalence of these compounds in various natural sources are summarized, and detailed protocols for their extraction, purification, and analysis are provided. Furthermore, this guide illustrates the primary signaling pathways through which tryptamine derivatives exert their effects, offering a foundational resource for researchers in pharmacology, biochemistry, and drug development.

Natural Occurrence of Tryptamine Derivatives

Tryptamine and its substituted analogs are widely distributed in nature. Their presence has been documented in a diverse array of organisms, where they serve various ecological and physiological functions.

In Fungi

The fungal kingdom, particularly the genus Psilocybe, is renowned for its production of psychoactive tryptamine derivatives. These "magic mushrooms" have a long history of entheogenic use and are now being investigated for their therapeutic potential in treating various psychiatric disorders.[1]

Table 1: Quantitative Analysis of Tryptamine Derivatives in Psilocybe Species

| Species | Compound | Concentration (% dry weight) | Source |

| Psilocybe semilanceata | Psilocybin | 0.21 - 2.02 | [2][3] |

| Baeocystin (B1212335) | 0.05 - 0.77 | [2][3] | |

| Psilocin | Traces | [2] | |

| Psilocybe cubensis | Psilocybin | ~1.03 (caps), ~0.52 (stipes) | [2] |

| Psilocybe cyanescens | Psilocybin | Up to 3.42 | [4] |

| Psilocin | Up to 1.19 | [4] | |

| Panaeolus subbalteatus | Psilocybin | Up to 4.13 (caps), 1.90 (stipes) | [4] |

Other fungal genera known to produce tryptamine derivatives include Panaeolus, Inocybe, and Gymnopilus.[1]

In Plants

Numerous plant species synthesize tryptamine and its derivatives, where they can act as defense compounds against herbivores or as precursors to more complex alkaloids. The genus Acacia is a notable source of N,N-dimethyltryptamine (DMT) and 5-methoxy-DMT (5-MeO-DMT).

Table 2: Quantitative Analysis of Tryptamine Derivatives in Acacia Species

| Species | Compound | Concentration (% dry material) | Plant Part | Source |

| Acacia acuminata | DMT | 0.6 - 1.0 | Leaves | [5] |

| DMT | Up to 1.6 | Bark | [5] | |

| Acacia maidenii | DMT | 0.36 | Bark | [6] |

| NMT and DMT | 0.1 - 0.7 | Leaves | [7] | |

| Acacia phlebophylla | DMT | 0.3 | Leaves | [6] |

| Acacia simplicifolia | DMT | 0.81 | Bark | [6] |

| Anadenanthera peregrina | DMT | 0.16 | Immature Seeds | [6] |

| 5-MeO-DMT | 0.678 | Roots | [6] | |

| Desmanthus illinoensis | DMT | 0.34 | Root-bark | [6] |

In Animals

Tryptamine derivatives are also found in the animal kingdom, most famously in the venom of the Sonoran Desert toad (Incilius alvarius). This secretion is a rich source of 5-MeO-DMT and bufotenin.

Table 3: Quantitative Analysis of Tryptamine Derivatives in Incilius alvarius Venom

| Compound | Mean Concentration (µg/g of dried poison) | Standard Deviation | Source |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 410,000 | 30,000 | [8] |

| Bufotenin (5-HO-DMT) | 2,800 | 1,900 | [8] |

| 5-Methoxy-N-methyltryptamine (5-MeO-NMT) | 490 | 260 | [8] |

| 5-Hydroxy-N-methyltryptamine (5-HO-NMT) | 270 | 120 | [8] |

| N,N-Dimethyltryptamine (DMT) | 250 | 80 | [8] |

In mammals, tryptamine and its derivatives, such as serotonin (B10506) and melatonin, are crucial neurotransmitters and hormones involved in regulating a wide range of physiological processes.

Biosynthesis of Tryptamine Derivatives

The biosynthesis of tryptamine derivatives originates from the essential amino acid L-tryptophan. A series of enzymatic modifications gives rise to the diverse array of tryptamine-based compounds found in nature.

Tryptamine Biosynthesis

The initial and rate-limiting step in the biosynthesis of most tryptamine derivatives is the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[9][10]

N,N-Dimethyltryptamine (DMT) Biosynthesis

DMT is synthesized from tryptamine through a two-step N-methylation process. The enzyme indolethylamine-N-methyltransferase (INMT) catalyzes the transfer of methyl groups from the co-substrate S-adenosyl-L-methionine (SAM) to the amino group of tryptamine. The first methylation yields N-methyltryptamine (NMT), and the second methylation of NMT produces DMT.[11][12]

Psilocybin Biosynthesis

The biosynthetic pathway of psilocybin in Psilocybe mushrooms has been elucidated and involves four key enzymes: PsiD, PsiH, PsiK, and PsiM.[13][14][15] The pathway begins with the decarboxylation of L-tryptophan to tryptamine by PsiD. Subsequently, PsiH hydroxylates tryptamine at the 4-position to produce 4-hydroxytryptamine (B1209533). PsiK then phosphorylates 4-hydroxytryptamine to yield norbaeocystin. Finally, PsiM, a methyltransferase, catalyzes the iterative N-methylation of norbaeocystin, first to baeocystin and then to psilocybin.[16][17]

Experimental Protocols

The study of tryptamine derivatives necessitates robust methods for their extraction, purification, and analysis. The choice of protocol depends on the source matrix and the specific compounds of interest.

Extraction

This method offers a rapid and efficient means of extracting psilocybin and psilocin from dried mushroom material.[18][19]

-

Sample Preparation: Freeze-dry fresh mushrooms and grind them into a fine powder (<40 µm).

-

Extraction Solvent: 60% Methanol (B129727) in water.

-

Procedure:

-

Weigh approximately 0.5 g of powdered mushroom material into a microwave extraction vessel.

-

Add 10 mL of the extraction solvent.

-

Seal the vessel and place it in the microwave extractor.

-

Irradiate at 50°C for 5 minutes with maximum agitation.

-

Allow the vessel to cool to room temperature.

-

Filter the extract through a 0.22 µm syringe filter.

-

The filtrate is ready for HPLC or GC-MS analysis.

-

This is a general protocol for the extraction of tryptamines from dried and powdered plant material, such as Acacia bark or leaves.

-

Sample Preparation: Dry the plant material and grind it into a coarse powder.

-

Solvents and Reagents: Dichloromethane (B109758) (DCM), 5% acetic acid, 1M sodium hydroxide (B78521) (NaOH).

-

Procedure:

-

Macerate 100 g of the powdered plant material in 500 mL of 5% acetic acid for 24 hours.

-

Filter the mixture and collect the acidic aqueous extract.

-

Basify the extract to a pH of 10-12 with 1M NaOH.

-

Perform a liquid-liquid extraction of the basified aqueous phase with three 150 mL portions of DCM.

-

Combine the organic (DCM) layers and wash them with distilled water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude tryptamine extract.

-

Purification

Column chromatography is a common method for purifying crude tryptamine extracts.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Procedure:

-

Prepare a slurry of silica gel in DCM and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of DCM and load it onto the column.

-

Elute the column with the mobile phase, starting with pure DCM and gradually increasing the methanol concentration.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired tryptamine derivatives.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compound.

-

Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for the identification and quantification of tryptamine derivatives.[20]

Table 4: Typical HPLC and GC-MS Parameters for Tryptamine Analysis

| Parameter | HPLC | GC-MS |

| Column | C18 reverse-phase (e.g., 150 mm x 2.1 mm, 1.8 µm) | HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm x 0.25 µm |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid | Helium (carrier gas) |

| Flow Rate | 0.2 - 0.5 mL/min | ~1 mL/min |

| Injection Volume | 1 - 10 µL | 1 µL (split or splitless) |

| Oven Temperature | N/A | Temperature program (e.g., 100°C hold for 1 min, ramp to 300°C at 10°C/min) |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Ionization Mode (MS) | Electrospray Ionization (ESI), positive mode | Electron Ionization (EI) |

Signaling Pathways of Tryptamine Derivatives

The pharmacological effects of many tryptamine derivatives are mediated through their interaction with specific neurotransmitter receptors, most notably serotonin and sigma receptors.

Serotonin 5-HT2A Receptor Signaling

The psychedelic effects of tryptamines such as psilocin and DMT are primarily attributed to their agonist activity at the serotonin 5-HT2A receptor. This is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade.[21][22][23]

Activation of the 5-HT2A receptor leads to the coupling of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[22][23]

Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER).[24] It is involved in the modulation of intracellular calcium signaling and the response to cellular stress.[25][26] Certain tryptamines, including DMT, have been shown to bind to the sigma-1 receptor.

Under normal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP). Upon ligand binding or cellular stress, the sigma-1 receptor dissociates from BiP and can then interact with various ion channels and other proteins.[25] One of its key functions is the modulation of IP3 receptors at the ER, which influences the release of calcium from the ER into the cytoplasm and mitochondria, thereby affecting cellular energy metabolism and survival pathways.[24]

References

- 1. DNA Authentication and Chemical Analysis of Psilocybe Mushrooms Reveal Widespread Misdeterminations in Fungaria and Inconsistencies in Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. List of Acacia species known to contain psychoactive alkaloids - Wikipedia [en.wikipedia.org]

- 6. newforestcentre.info [newforestcentre.info]

- 7. Rumors of Psychedelics, Psychotropics and Related Derivatives in Vachellia and Senegalia in Contrast with Verified Records in Australian Acacia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Manipulation of the Expression of Tryptophan Decarboxylase Boosts Grain Functional Quality and Stress Resilience Capacity of Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Tryptophan Decarboxylase to Selected Subcellular Compartments of Tobacco Plants Affects Enzyme Stability and in Vivo Function and Leads to a Lesion-Mimic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic Synthesis of Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. Enzymatic Synthesis of Psilocybin. | Semantic Scholar [semanticscholar.org]

- 16. Pathway [psiloscoby.com]

- 17. An enzyme makes mushrooms “magical” [uni-jena.de]

- 18. Optimization through a Box–Behnken Experimental Design of the Microwave-Assisted Extraction of the Psychoactive Compounds in Hallucinogenic Fungi (Psylocibe cubensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. extractionmagazine.com [extractionmagazine.com]

- 20. benchchem.com [benchchem.com]

- 21. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 23. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 25. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 26. researchgate.net [researchgate.net]

A Comprehensive Analysis of the Structural and Functional Relationship Between 5-Methyltryptamine and Serotonin

Affiliation: Google Research

Abstract

Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a pivotal monoamine neurotransmitter, modulates a vast array of physiological and psychological processes through its interaction with a diverse family of receptors. The subtle modification of its core tryptamine (B22526) structure can lead to profound changes in pharmacological activity. This technical guide provides an in-depth examination of 5-Methyltryptamine (5-MeT), a structural analog of serotonin, where the hydroxyl group at the 5-position is replaced by a methyl group. We will dissect their structural distinctions, compare their binding affinities and functional activities at various serotonin receptors, and elucidate the downstream signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by quantitative data, experimental protocols, and pathway visualizations to facilitate a deeper understanding of tryptamine structure-activity relationships.

Introduction: The Tryptamine Scaffold

The indolethylamine backbone of tryptamine is a privileged scaffold in neuropharmacology, serving as the foundation for numerous endogenous neurotransmitters and psychoactive compounds. Serotonin is the archetypal endogenous ligand for the 5-HT receptor system. Its structural analog, this compound, provides a classic example of how a minor chemical alteration—the substitution of a polar hydroxyl group with a nonpolar methyl group—can significantly influence receptor interaction and subsequent biological response. This guide explores the nuanced yet critical differences between these two molecules.

Structural Comparison: Hydroxyl vs. Methyl

The primary structural difference between serotonin and this compound lies at the C5 position of the indole (B1671886) ring. Serotonin possesses a hydroxyl (-OH) group, whereas 5-MeT features a methyl (-CH₃) group. This substitution alters the electronic and steric properties of the molecule. The hydroxyl group in serotonin can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the receptor binding pocket. In contrast, the methyl group in 5-MeT is larger, more lipophilic, and lacks hydrogen bonding capability, which can alter the compound's orientation and affinity for the receptor.

Comparative Receptor Pharmacology

The functional consequences of the structural divergence between serotonin and 5-MeT are most evident in their receptor binding affinities (Ki) and functional potencies (EC50). 5-MeT is a non-selective serotonin receptor agonist.[1] Both compounds interact with a wide range of 5-HT receptors, but their affinity and efficacy profiles differ significantly.

Receptor Binding and Functional Activity Data

The following table summarizes the available quantitative data for the interaction of 5-MeT and Serotonin with key human serotonin receptor subtypes.

| Receptor | Compound | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax %) | Assay Type |

| 5-HT2A | This compound | - | 6.00 | 100% (Full Agonist) | - |

| 5-HT1A | This compound | Ligand | - | - | - |

| 5-HT1D | This compound | - | Agonist | - | - |

| 5-HT2B | This compound | Ligand | - | - | - |

| 5-HT2C | This compound | - | Agonist | - | - |

| 5-HT3 | This compound | - | 60,000 (Very Low Potency) | - | - |

| 5-HT2A | Serotonin | - | - | - | - |

| 5-HT1A | Serotonin | - | - | - | - |

Notably, 5-MeT acts as a potent, full agonist at the 5-HT2A receptor, with an EC50 value of 6.00 nM and 100% maximal efficacy.[1] In addition to its receptor agonist activity, 5-MeT is also a selective serotonin releasing agent, although its potency in this regard is significantly lower than its 5-HT2A agonist activity.[1]

Modulation of Signaling Pathways

Most serotonin receptors, with the exception of the ionotropic 5-HT3 receptor, are G-protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[2] These pathways are critical to the physiological effects of both serotonin and its analogs.

Gq/11-Coupled Pathway (e.g., 5-HT2A, 5-HT2C Receptors)

Activation of 5-HT2A receptors, where 5-MeT is a potent agonist, leads to the coupling of the Gαq/11 subunit. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gi/o-Coupled Pathway (e.g., 5-HT1A, 5-HT1D Receptors)

Agonism at 5-HT1A receptors, where 5-MeT also acts as a ligand, typically involves coupling to the Gαi/o subunit.[1] This G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Experimental Protocols

The characterization of compounds like 5-MeT relies on standardized in vitro assays to determine receptor affinity and functional activity.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[3]

Objective: To determine the concentration of 5-MeT that inhibits 50% of the binding of a specific radioligand to a target 5-HT receptor (IC50), from which the Ki is calculated.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human 5-HT receptor of interest.

-

A high-affinity radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

-

Unlabeled test compound (5-MeT) and reference compounds.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Methodology:

-

Preparation: Serially dilute the test compound (5-MeT) to achieve a range of concentrations.

-

Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Gi-Coupled Receptor)

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity via a Gi-coupled receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of 5-MeT at a Gi-coupled 5-HT receptor (e.g., 5-HT1A).

Materials:

-

A cell line stably expressing the 5-HT1A receptor (e.g., CHO or HEK-293 cells).

-

Forskolin (B1673556) (a direct activator of adenylyl cyclase).

-

Test compound (5-MeT) and reference agonists.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[4][5][6]

-

Cell culture medium and assay buffer.

Methodology:

-

Cell Culture: Plate the cells in a 96- or 384-well plate and grow to near confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with serial dilutions of the test compound (5-MeT) for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin (typically its EC80) to all wells (except the negative control) to stimulate cAMP production.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit. The signal is typically inversely proportional to the agonist's activity.

-

Data Analysis: Normalize the data to the response produced by forskolin alone (0% inhibition) and a baseline control (100% inhibition). Plot the percentage of inhibition of the forskolin-stimulated response against the log concentration of 5-MeT. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Conclusion

The structural relationship between this compound and serotonin is defined by a single, functionally critical substitution at the 5-position of the indole ring. The replacement of serotonin's hydroxyl group with a methyl group in 5-MeT removes a hydrogen bonding site and increases lipophilicity, leading to a distinct pharmacological profile. While both are agonists at multiple serotonin receptors, 5-MeT displays particularly high potency as a full agonist at the 5-HT2A receptor. Understanding these structure-activity relationships is fundamental for the rational design of novel serotonergic ligands with specific receptor subtype selectivity and desired functional outcomes, which is of paramount importance in the fields of neuroscience research and therapeutic drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. researchgate.net [researchgate.net]

The Theoretical Mechanism of Action of 5-Methyltryptamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltryptamine (5-MeT) is a substituted tryptamine (B22526) that has garnered interest within the scientific community for its distinct pharmacological profile. As a structural analog of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), 5-MeT exhibits a complex mechanism of action primarily characterized by its interaction with serotonin receptors and its capacity to induce serotonin release. This technical guide provides a comprehensive overview of the theoretical mechanism of action of 5-MeT, detailing its receptor binding profile, downstream signaling cascades, and its function as a monoamine releasing agent. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study of serotonergic compounds and the development of novel therapeutics.

Core Pharmacological Profile

The primary mechanism of action of this compound can be bifurcated into two principal activities:

-

Serotonin Receptor Agonism: 5-MeT acts as a non-selective agonist at multiple serotonin receptor subtypes. Its most prominent and potent activity is as a full agonist at the 5-HT₂A receptor.[1]

-

Serotonin Releasing Agent: 5-MeT induces the release of serotonin from presynaptic neurons, contributing to an increase in extracellular serotonin levels.[1]

These two actions synergistically contribute to the overall physiological and psychoactive effects of the compound.

Quantitative Receptor Binding and Functional Activity

The affinity and functional potency of this compound at various serotonin receptors and monoamine transporters have been characterized in several studies. The following tables summarize the available quantitative data.

| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |

| Serotonin Receptors | ||

| 5-HT₁A | 130 | [Ray, 2010] |

| 5-HT₁D | 1,100 | [Ray, 2010] |

| 5-HT₁E | 2,270 | [Ray, 2010] |

| 5-HT₂A | 120 | [Ray, 2010] |

| 5-HT₂B | 500 | [Ray, 2010] |

| 5-HT₂C | 2,600 | [Ray, 2010] |

| 5-HT₅A | 1,580 | [Ray, 2010] |

| 5-HT₆ | 282 | [Ray, 2010] |

| 5-HT₇ | 4,280 | [Ray, 2010] |

| Monoamine Transporters | ||

| SERT | 1,400 | [Ray, 2010] |

| DAT | >10,000 | [Ray, 2010] |

| NET | >10,000 | [Ray, 2010] |

| Receptor/Transporter | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ) | Reference |